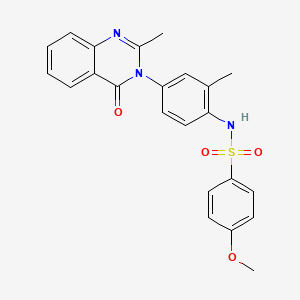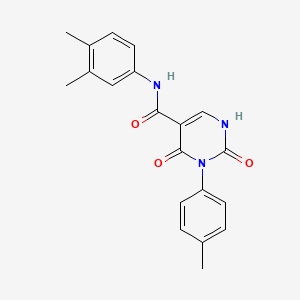![molecular formula C16H15Cl2NO3S2 B2489200 6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 301688-61-9](/img/structure/B2489200.png)
6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidinones and their derivatives are recognized for their diverse biological activities and have been the subject of extensive synthetic efforts. These compounds often feature a core thiazolidinone ring, substituted with various functional groups, enabling a wide range of chemical reactions and properties. Their synthesis usually involves cyclization reactions and modifications at different positions of the thiazolidinone ring to introduce desired substituents, such as chlorophenyl groups or sulfanyl side chains.
Synthesis Analysis
The synthesis of thiazolidinone derivatives generally involves the condensation of appropriate thiol, amide, or acid components with aldehydes or ketones. For instance, a study by Szczepański, Tuszewska, and Trotsko (2020) described the synthesis of a thiazolidin-5-ylidene acetate derivative through a thia-Michael reaction, showcasing the type of reactions utilized in generating such compounds (Szczepański et al., 2020).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, Chandrappa et al. (2009) confirmed the chemical structures of thiazolidinone compounds through 1H NMR, IR, and Mass Spectra analysis, highlighting the importance of these techniques in elucidating the structure of complex organic molecules (Chandrappa et al., 2009).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions, including cyclization, oxidation, and substitution, which modify their chemical properties. For instance, the study by Ohkata et al. (1985) on the oxidation of a dithiabicyclo compound reveals the influence of sulfur and nitrogen heteroatoms in facilitating oxidation and other chemical transformations, which can be relevant to the chemical behavior of sulfur-containing thiazolidinones (Ohkata et al., 1985).
Applications De Recherche Scientifique
Pharmaceutical Applications
Structurally related compounds, such as thioxothiazolidinones, have been explored for their pharmacological potential. For instance, thioxothiazolidin-4-one derivatives have been synthesized and investigated for their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds demonstrated significant reduction in tumor volume and cell number, alongside increasing the lifespan of tumor-bearing mice, suggesting that related structures could possess similar pharmacological activities (Chandrappa et al., 2010). Additionally, derivatives of thiazolidine-2,4-diones have been tested for antiproliferative activity against human cancer cell lines, providing a precedent for the investigation of related compounds in oncological research (Chandrappa et al., 2008).
Chemical Synthesis and Material Science
The structural motif of the compound also points to its utility in chemical synthesis. For instance, sulfanyl-substituted fatty acids, akin to the sulfanylidene moiety present in the compound, have been utilized as lipoxygenase inhibitors, showcasing their potential in synthesizing bioactive molecules (Funk & Alteneder, 1983). Furthermore, the modification of sulfur-containing compounds has been explored for creating odorless, recyclable sulfoxides in Swern oxidation, illustrating potential applications in green chemistry (Liu & Vederas, 1996).
Propriétés
IUPAC Name |
6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S2/c17-11-6-5-10(12(18)9-11)8-13-15(22)19(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9H,1-4,7H2,(H,20,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHARQFMHEBRBHX-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)
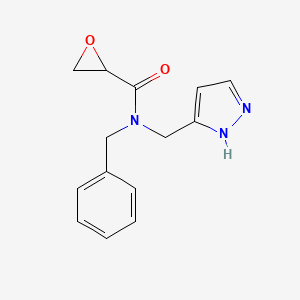
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
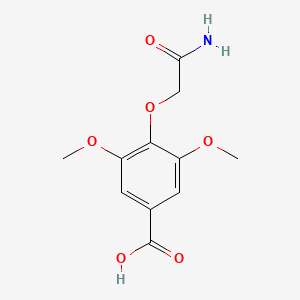
![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)
![2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2489128.png)
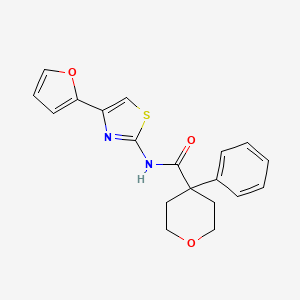
![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)
![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)
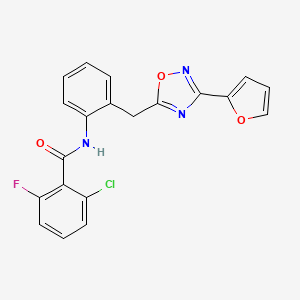
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)
